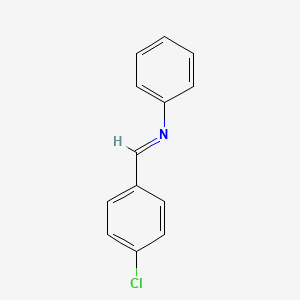

(E)-N-(4-Chlorobenzylidene)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-phenylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBVFBIZXQEQHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306312 | |

| Record name | N-(4-Chlorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-79-0 | |

| Record name | N-(4-Chlorobenzylidene)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC43310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Chlorobenzylidene)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-CHLOROBENZYLIDENE)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Conditions for E N 4 Chlorobenzylidene Aniline

Conventional Synthetic Approaches

Conventional methods for synthesizing Schiff bases like (E)-N-(4-Chlorobenzylidene)aniline have been well-documented, typically involving condensation reactions under heating. acs.org These approaches are robust and have been foundational in the study of imine chemistry.

The most common conventional method for synthesizing this compound is through the reflux condensation of 4-chlorobenzaldehyde (B46862) and aniline (B41778). ijcrcps.com This technique involves heating the reaction mixture in a suitable solvent for a specific period to drive the formation of the imine by removing the water molecule byproduct. ijcrcps.com

A typical procedure involves mixing equimolar amounts of 4-chlorobenzaldehyde and aniline in a solvent such as ethanol (B145695). ijcrcps.com For instance, one documented synthesis mixed 7.03g of 4-chlorobenzaldehyde with 15mls of ethanol and 4.56mls of aniline also in 15mls of ethanol. ijcrcps.com The combined mixture is then heated under reflux, often with magnetic stirring, at a temperature of around 80°C for approximately two and a half hours. ijcrcps.com To facilitate the reaction, a catalytic amount of acid, such as a few drops of hydrochloric acid or glacial acetic acid, is often added. ijcrcps.comacs.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). ijcrcps.com

Table 1: Conventional Reflux Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Aniline and 4-Chlorobenzaldehyde | ijcrcps.com |

| Solvent | Ethanol | ijcrcps.com |

| Temperature | 80°C | ijcrcps.com |

| Reaction Time | 2.5 hours | ijcrcps.com |

| Catalyst | Hydrochloric Acid or Glacial Acetic Acid | ijcrcps.comacs.org |

The choice of solvent can significantly influence the reaction conditions and outcomes in the synthesis of Schiff bases. While ethanol is commonly used, other organic solvents like methanol, toluene (B28343), heptane, and benzene (B151609) have also been employed in conventional methods. ijcrcps.comacs.org The selection of the solvent can affect the reaction temperature and the ease of water removal, which is crucial for driving the reaction equilibrium towards product formation. ijcrcps.com

For example, using a higher-boiling point solvent like toluene can allow for higher reaction temperatures. acs.org In some cases, a Dean-Stark apparatus is used with solvents like benzene or toluene to azeotropically remove the water formed during the condensation. ijcrcps.com The polarity of the solvent also plays a role; for certain substrates, non-polar solvents such as hexane (B92381) or benzene may be preferred. acs.org The versatility in solvent choice allows for optimization of the reaction based on the specific reactivity of the starting materials and the desired reaction rate. ijcrcps.com Some procedures even report successful synthesis by simply stirring the reactants in ethanol at room temperature, followed by cooling to induce precipitation of the product. acs.org

Table 2: Solvent Variations in Schiff Base Synthesis

| Solvent | Typical Condition | Noted Advantage/Use Case | Source |

|---|---|---|---|

| Ethanol | Refluxing or Room Temperature Stirring | Commonly used, good solubility for reactants. | ijcrcps.comacs.org |

| Methanol | Refluxing | Alternative to ethanol. | ijcrcps.com |

| Toluene | Refluxing, often with Dean-Stark | Higher reaction temperature, azeotropic water removal. | ijcrcps.comacs.org |

| Benzene | Refluxing with Dean-Stark | Azeotropic water removal. | ijcrcps.comacs.org |

| Heptane | Refluxing with acid catalyst | Used in specific variations. | ijcrcps.com |

Advanced and Green Synthesis Strategies

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing this compound. These strategies aim to reduce reaction times, minimize or eliminate the use of hazardous solvents, and lower energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid synthesis of Schiff bases. researchgate.net This method often leads to dramatically reduced reaction times, increased yields, and simpler work-up procedures compared to conventional heating. researchgate.netresearchgate.net

For the synthesis of this compound, a solvent-free, microwave-assisted protocol has been developed. In a specific example, 4-chlorobenzaldehyde and aniline are mixed in a flask, and the reaction is irradiated in a microwave oven. acs.org One such procedure specifies using a microwave power of 600 W, which completes the reaction in a remarkably short time of 80 to 120 seconds. acs.org This rapid and efficient method highlights the significant advantages of microwave irradiation in promoting the condensation reaction. nih.gov

Table 3: Microwave-Assisted Synthesis Parameters

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 4-Chlorobenzaldehyde and Aniline | acs.org |

| Condition | Solvent-free | acs.org |

| Microwave Power | 600 W | acs.org |

| Reaction Time | 80-120 seconds | acs.org |

| Catalyst | Cashew Shell Extract | acs.org |

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free and energy-efficient alternative for synthesizing imines. univ-ouargla.dz This technique is a cornerstone of green chemistry, as it can eliminate the need for bulk solvents, thereby reducing waste. d-nb.info

The synthesis of N-benzylideneaniline, a closely related compound, has been successfully achieved by grinding benzaldehyde (B42025) and aniline in a mortar at room temperature. univ-ouargla.dz This solvent-less method, which can be catalyzed by a small amount of a substance like FeSO₄, can yield the product in as little as two minutes with a 57% yield. univ-ouargla.dz This approach demonstrates the potential for the clean and rapid mechanochemical synthesis of this compound by manually mixing the solid 4-chlorobenzaldehyde with liquid aniline, potentially with a suitable milling auxiliary. d-nb.info

The use of natural and renewable catalysts is a significant advancement in green synthesis. Cashew nut shell liquid (CNSL), a byproduct of the cashew industry, has been identified as an effective natural acid catalyst for Schiff base synthesis. acs.orgtandfonline.com The catalytic activity is attributed to the presence of anacardic acid within the extract. acs.org

A highly efficient and green protocol for synthesizing this compound utilizes cashew shell extract as a catalyst under solvent-free microwave irradiation. acs.orgnih.govnih.gov In this one-pot synthesis, 4-chlorobenzaldehyde, aniline, and a small amount of cashew shell extract are mixed and subjected to microwave heating. acs.org The anacardic acid in the extract facilitates the condensation, leading to high yields of the desired product in a very short time frame. acs.orgresearchgate.net This method is advantageous due to its speed, elimination of hazardous solvents and catalysts, high yields, and easy product isolation. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for E N 4 Chlorobenzylidene Aniline

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the characteristic functional groups present in (E)-N-(4-Chlorobenzylidene)aniline.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the case of this compound, the formation of the imine or azomethine group (-C=N-) is a key structural feature, and its characteristic absorption is a primary focus of FTIR analysis.

The FTIR spectrum of this compound displays a distinct absorption band corresponding to the C=N stretching vibration. This band is typically observed in the range of 1625-1650 cm⁻¹. ijcrcps.compressbooks.pub One study specifically reports this peak at 1625.1 cm⁻¹. ijcrcps.com The presence of this band confirms the successful condensation of 4-chlorobenzaldehyde (B46862) and aniline (B41778) to form the Schiff base.

Other significant peaks in the FTIR spectrum help to further characterize the molecule. Aromatic C=C stretching vibrations are typically found around 1587.8 cm⁻¹. ijcrcps.com The stretching of aromatic C-H bonds gives rise to signals in the region of 3063.8 cm⁻¹. ijcrcps.com The C-N stretching vibration is observed at approximately 1098.4 cm⁻¹. ijcrcps.com

The following table summarizes the key FTIR spectral data for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3063.8 ijcrcps.com |

| Imine (C=N) Stretch | 1625.1 ijcrcps.com |

| Aromatic C=C Stretch | 1587.8 ijcrcps.com |

| C-N Stretch | 1098.4 ijcrcps.com |

Fourier Transform Raman (FT-Raman) Spectroscopy Insights

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. For this compound, the C=N stretching vibration is also observable in the FT-Raman spectrum, typically in a similar region to the FTIR absorption. This technique can be used to confirm the presence of the imine functional group and provide a more complete vibrational analysis of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide invaluable data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The most diagnostic signal in the ¹H NMR spectrum of this compound is the singlet corresponding to the azomethine proton (-CH=N-). This signal is typically observed in the downfield region of the spectrum, with one study reporting its chemical shift at 8.389 ppm. ijcrcps.com The absence of the broad singlet associated with the amine (-NH₂) protons of the starting material, aniline, further confirms the formation of the Schiff base. ijcrcps.com

The aromatic protons of the two phenyl rings appear as multiplets in the range of approximately 6.9 to 7.96 ppm. researchgate.net The specific splitting patterns and integration values of these signals can provide further details about the substitution pattern on the aromatic rings.

A summary of the characteristic ¹H NMR signals for this compound is presented below:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Azomethine (-CH=N-) | 8.389 ijcrcps.com | Singlet |

| Aromatic (Ar-H) | ~6.9 - 7.96 researchgate.net | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A key signal in the ¹³C NMR spectrum of this compound is the resonance of the imine carbon (-C=N-). This carbon is typically deshielded and appears in the downfield region of the spectrum, often between 158 and 162 ppm.

The aromatic carbons of the two phenyl rings give rise to a series of signals in the range of approximately 120 to 152 ppm. The carbon atom attached to the chlorine (C-Cl) will have a distinct chemical shift, as will the ipso-carbon of the aniline ring (the carbon attached to the nitrogen). The specific chemical shifts of the aromatic carbons can be assigned based on their electronic environment and through comparison with related structures and predictive models.

The table below provides a general overview of the expected ¹³C NMR chemical shift regions for this compound:

| Carbon Type | Chemical Shift (δ, ppm) |

| Imine (-C=N-) | ~158 - 162 |

| Aromatic (Ar-C) | ~120 - 152 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound exhibits characteristic absorption bands that provide insight into its electronic structure.

Typically, two main absorption bands are observed. The first band, appearing at a lower wavelength (around 280 nm), is attributed to the π-π* transitions within the aromatic rings. researchgate.net A second, longer-wavelength band, often observed around 380 nm, is assigned to the n-π* transition associated with the azomethine chromophore (-C=N-). researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.

The following table summarizes the electronic transitions observed in the UV-Vis spectrum of this compound:

| Transition | Wavelength (λmax, nm) |

| π-π* (Aromatic) | ~280 researchgate.net |

| n-π* (Azomethine) | ~380 researchgate.net |

Absorption and Emission Characteristics

The optical properties of Schiff bases like this compound are of significant interest. In a related compound, 4-chloro-4'-methoxy benzylideneaniline (B1666777) (CMOBA), the UV-Vis-NIR optical study showed a UV cut-off at approximately 390 nm, with transparency in the 400–1100 nm wavelength range. Another analog, 4-chloro-4'-chlorobenzylidene aniline (CCBA), was found to exhibit violet emission at 428 nm according to its fluorescence spectrum. For 4-bromo-4'chloro benzylidene aniline (BCBA), the cutoff wavelength was observed at around 450 nm. The presence of the C=N (azomethine) group is confirmed by a strong absorption band at 1620 cm⁻¹ in the FT-IR spectrum of (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline.

Determination of Optical Band Gaps and Cutoff Wavelengths

The optical band gap is a crucial parameter for understanding the electronic behavior of materials. For the related compound 4-bromo-4'chloro benzylidene aniline, the cutoff wavelength was determined to be around 450 nm from the UV-vis-NIR spectrum. The optical absorbance of 4-chloro-4'-chlorobenzylidene aniline (CCBA) was also ascertained using UV-vis-NIR spectroscopy. These studies are essential for evaluating the potential of these materials in various optical applications.

X-ray Crystallographic Investigations for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise molecular structure of crystalline compounds.

The crystal system and space group are fundamental properties of a crystalline solid. For instance, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline crystallizes in the monoclinic system with a P2/c space group. Another derivative, N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, also crystallizes in a monoclinic system, but with a Cc space group. The compound 4-chloro-N-(4-nitrobenzylidene)aniline crystallizes in the monoclinic space group P21/c. (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide is reported to have a monoclinic crystal system with a P21/c space group. In contrast, N-(4-Chlorobenzylidene)-4-methoxyaniline crystallizes in an orthorhombic system with a Pnma space group.

Table 1: Crystal System and Space Group of this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

| N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline | Monoclinic | P2/c | |

| N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline | Monoclinic | Cc | |

| 4-chloro-N-(4-nitrobenzylidene)aniline | Monoclinic | P21/c | |

| (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide | Monoclinic | P21/c | |

| N-(4-Chlorobenzylidene)-4-methoxyaniline | Orthorhombic | Pnma |

The conformation of the molecule, particularly around the C=N imine bond, is a key structural feature. In N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline and N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, the conformation about the C=N bond is trans. The (E) configuration about the C=N bond is also observed in (E)-4-bromo-N-(2-chlorobenzylidene)aniline and (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline. The C=N bond length in N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline is 1.264 (3) Å, while in N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline it is 1.2813 (16) Å. For N-(4-Chlorobenzylidene)-4-methoxyaniline, the C=N bond distance is 1.255 (2) Å.

Table 2: Dihedral Angles of this compound Derivatives

| Compound | Dihedral Angle (°) | Reference |

| N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline | 51.48 (4) | |

| N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline | 52.91 (6) | |

| 4-chloro-N-(4-nitrobenzylidene)aniline | 39.3 (5) / 35.7 (9) | |

| N-(4-Chlorobenzylidene)-4-methoxyaniline | 9.1 (2) | |

| (E)-4-Bromo-N-(2-chlorobenzylidene)aniline | 49.8 (2) |

Characterization of C=N Bond Distances

The defining feature of a Schiff base is the azomethine or imine group (C=N). The precise measurement of the C=N bond distance is critical for confirming the successful synthesis and for understanding the electronic environment of the molecule. Single-crystal X-ray diffraction is the definitive technique for determining bond lengths and angles in the solid state.

While a specific crystal structure for this compound is not detailed in the available literature, analysis of closely related structures provides a highly reliable estimate. For instance, the compound (E)-4-chloro-N-(3,4-dimethoxybenzylidene)aniline, which differs only by the presence of two methoxy (B1213986) groups on the benzylidene ring, has been characterized by single-crystal X-ray analysis. pleiades.online This analysis confirms the E configuration about the C=N double bond. pleiades.online Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy, corroborate the presence of the imine group in this compound through a characteristic strong absorption band around 1625 cm⁻¹. ijcrcps.com

The C=N bond length in Schiff bases is intermediate between a typical C-N single bond (~1.47 Å) and a C≡N triple bond (~1.16 Å), reflecting its double bond character. The experimentally determined C=N bond distance in analogous structures provides a benchmark for this compound.

Table 1: Comparison of Typical Carbon-Nitrogen Bond Lengths

| Bond Type | Typical Bond Length (Å) | Context |

|---|---|---|

| C-N Single Bond | ~1.47 | Found in amines |

| C=N Double Bond | ~1.28 - 1.34 | Characteristic of imines/Schiff bases |

This interactive table provides context for the C=N bond distance found in this compound and related Schiff bases.

Powder X-ray Diffraction (PXRD) for Bulk Crystallinity Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to investigate the long-range structural order of solid materials. It is indispensable for confirming the bulk crystallinity of a synthesized compound like this compound, distinguishing between ordered crystalline phases and disordered amorphous solids.

In a PXRD experiment, a powdered sample is irradiated with monochromatic X-rays. Crystalline materials will diffract the X-rays at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), producing a pattern of sharp, well-defined peaks. The position and intensity of these peaks are unique to a specific crystalline structure, acting as a fingerprint for the material. Conversely, an amorphous sample lacks long-range order and will produce a pattern with broad, diffuse humps.

Studies on the broader family of (E)-N-benzylidene-4-haloanilines have utilized PXRD for structural characterization and to study polymorphism. researchgate.netresearchgate.net For a batch of synthesized this compound, PXRD analysis would confirm that the bulk material consists of the desired crystalline form. The presence of sharp peaks in the diffractogram indicates a high degree of crystallinity, which is often crucial for material stability and consistent physical properties. For example, the related compound 4-chloro-4'-bromobenzylidene aniline was shown to have good crystal quality by the observation of a single sharp peak in its high-resolution X-ray diffraction curve. researchgate.net

Table 2: Illustrative PXRD Data for a Crystalline Organic Compound

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 95 |

This interactive table illustrates the type of data obtained from a PXRD experiment, showing diffraction angles, corresponding d-spacings, and relative peak intensities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone method for confirming the molecular identity and purity of volatile and semi-volatile compounds like this compound. epa.gov

In the GC-MS process, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas (such as helium) transports the sample through a long, thin capillary column. The separation is based on the compound's boiling point and its differential interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time (tᵣ), a characteristic property under specific chromatographic conditions. For this compound, an experimental Kovats Retention Index of 1968 has been reported on a standard non-polar column, providing a specific identifier for its elution behavior. nih.gov

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process fragments the molecule into a series of smaller, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint. The spectrum will show a molecular ion peak ([M]⁺), corresponding to the intact molecule's mass (M.W. 215.68 g/mol ), along with other characteristic fragment peaks that can be used to piece together the compound's structure. nih.gov The combination of a specific retention time and a unique mass spectrum provides extremely high confidence in the identification of this compound. semanticscholar.orgiiste.org

Table 3: Key GC-MS Identification Parameters for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ClN | Defines the elemental composition. nih.gov |

| Molecular Weight | 215.68 g/mol | Determines the m/z of the molecular ion peak. nih.gov |

This interactive table summarizes the key parameters used in the GC-MS identification of this compound.

Computational and Theoretical Chemistry Studies of E N 4 Chlorobenzylidene Aniline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. It is widely employed to investigate the structural and electronic properties of organic molecules. For (E)-N-(4-Chlorobenzylidene)aniline and related Schiff bases, DFT calculations, commonly using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d), are utilized to model its properties in the ground state. tandfonline.comdocumentsdelivered.com

A fundamental application of DFT is the optimization of molecular geometry to predict the most stable conformation of a molecule. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For Schiff bases, the geometry around the imine bond (C=N) and the orientation of the two aromatic rings are of particular interest.

The molecule of this compound consists of a 4-chlorobenzylidene group and an aniline (B41778) group linked by an azomethine (-CH=N-) bridge. DFT calculations confirm that the molecule typically adopts a trans configuration around the C=N double bond, which is generally the more stable form. The planarity of the molecule is determined by the dihedral angle between the two aromatic rings. In related structures, this angle has been found to vary; for instance, in N-(4-Chlorobenzylidene)-4-methoxyaniline, the dihedral angle is a mere 9.1(2)°, indicating a nearly planar molecule. researchgate.net In contrast, the presence of other substituents, as in N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, can lead to a more twisted conformation with a dihedral angle of 52.91(6)°. researchgate.net

The calculated geometric parameters are often validated by comparison with experimental data from X-ray crystallography. This comparison is crucial for confirming the accuracy of the chosen computational method.

| Parameter | Typical Experimental Value (Å or °) | Typical DFT Calculated Value (Å or °) |

| C=N Bond Length | 1.25 - 1.28 Å researchgate.netresearchgate.net | ~1.27 Å |

| C-N Bond Length | ~1.42 Å | ~1.41 Å |

| C-Cl Bond Length | ~1.74 Å | ~1.75 Å |

| Dihedral Angle | 9° - 53° researchgate.netresearchgate.net | Varies with method and basis set |

DFT is exceptionally powerful for analyzing the electronic makeup of a molecule, which governs its reactivity and optical properties. This is primarily achieved through the study of frontier molecular orbitals (FMOs).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The distribution of these orbitals on the molecular frame reveals the most probable sites for electrophilic and nucleophilic attacks.

For Schiff bases like this compound, the HOMO is typically localized on the electron-rich aniline ring. Conversely, the LUMO is generally distributed over the azomethine bridge and the benzylidene ring. tandfonline.comresearchgate.net This spatial separation of the HOMO and LUMO indicates the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property crucial for non-linear optical (NLO) applications.

The energies of the HOMO (E_HOMO) and LUMO (E_LUMO) are critical quantitative outputs of DFT calculations. The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO), is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. fupress.net

Table 2: Representative Frontier Molecular Orbital Energies for a Schiff Base System Calculated via DFT. Note: Values are illustrative based on calculations for similar compounds.

| Parameter | Energy (eV) |

| E_HOMO | -6.15 |

| E_LUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.34 |

From the HOMO and LUMO energy values, a suite of global quantum chemical descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical framework for understanding its behavior in chemical reactions. tandfonline.comfupress.net

Ionization Potential (I): The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -E_LUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I+A)/2)

Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I-A)/2)

Chemical Potential (μ): The escaping tendency of electrons from a system. (μ = -χ)

Global Softness (S): The reciprocal of global hardness. (S = 1/2η)

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. (ω = μ²/2η)

Table 3: Calculated Quantum Chemical Descriptors for a Representative Schiff Base. Note: Values are illustrative based on calculations for similar compounds.

| Descriptor | Definition | Calculated Value |

| Ionization Potential (I) | -E_HOMO | 6.15 eV |

| Electron Affinity (A) | -E_LUMO | 1.81 eV |

| Electronegativity (χ) | (I+A)/2 | 3.98 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.17 eV fupress.net |

| Chemical Potential (μ) | -(I+A)/2 | -3.98 eV |

| Global Softness (S) | 1/2η | 0.23 eV⁻¹ |

| Electrophilicity Index (ω) | μ²/2η | 3.65 eV |

DFT calculations are a valuable tool for predicting spectroscopic properties, which can then be compared with experimental results to validate the computational model. For this compound, this includes the simulation of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

Calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra to assign specific vibrational modes to the functional groups within the molecule. Similarly, NMR chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR data. researchgate.net For instance, the experimental ¹H NMR spectrum of (E)-N-(4-chlorobenzylidene) aniline shows a characteristic signal for the imine proton (-CH=N-) at 8.389 ppm, a key feature that theoretical calculations aim to reproduce. ijcrcps.com

Discrepancies between the calculated spectra (which typically model a single molecule in the gas phase) and experimental spectra (often recorded on a solid sample) can provide insight into the effects of intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net A strong correlation between the predicted and observed spectra confirms that the calculated molecular geometry is a good representation of the actual structure.

Spectroscopic Property Prediction and Validation

Simulated Vibrational Spectra (FTIR, FT-Raman)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in simulating the vibrational spectra (FTIR and FT-Raman) of Schiff bases like this compound. These simulations are typically performed using methods such as B3LYP with basis sets like 6-311++G(d,p), which provide a theoretical vibrational spectrum that can be compared with experimental data. researchgate.net This comparison allows for precise assignment of vibrational modes.

The formation of the characteristic imine (azomethine) group (C=N) is a key feature in the synthesis of this compound from 4-chlorobenzaldehyde (B46862) and aniline. ijcrcps.com Experimental FTIR analysis confirms the presence of this bond, and theoretical calculations help to pinpoint its exact frequency. ijcrcps.comresearchgate.net For instance, the disappearance of the N-H stretching vibrations from the aniline precursor and the appearance of a strong C=N stretching band are definitive indicators of Schiff base formation. ijcrcps.comresearchgate.net Theoretical calculations on similar benzylidene aniline derivatives aid in assigning the various vibrational frequencies, including C-H, C-C stretching, and the C-Cl bond vibrations. researchgate.net

Table 1: Key Vibrational Modes and Expected Frequencies for this compound and its Precursors

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| -NH₂ (Aniline) | N-H Stretch | 3350 - 3450 | researchgate.net |

| C=N (Imine) | C=N Stretch | ~1628 | ijcrcps.com |

| Aromatic Ring | C-H Stretch | > 3000 | researchgate.net |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT calculations, is widely used for this purpose and shows good agreement with experimental results for aniline derivatives. researchgate.netjmaterenvironsci.com

For this compound, experimental ¹H NMR data confirms the structure by showing a characteristic signal for the imine proton (CH=N) at approximately 8.389 ppm, while the peak corresponding to the amine (-NH₂) protons of the aniline reactant disappears. ijcrcps.com Computational predictions using the GIAO method aim to replicate these experimental shifts, thereby validating the calculated molecular geometry. nih.govresearchgate.net These calculations provide a detailed assignment of each proton and carbon atom in the molecule, which can be complex due to the two aromatic rings. researchgate.net

Table 2: Experimental and Theoretical ¹H NMR Chemical Shifts

| Proton | Experimental Shift (ppm) | Methodological Approach for Prediction | Source |

|---|---|---|---|

| Imine (CH=N) | 8.389 | GIAO / DFT | ijcrcps.com |

| Amine (-NH₂) | Absent in product | GIAO / DFT | ijcrcps.com |

| Aromatic (C₆H₅) | Multiplet | GIAO / DFT | ijcrcps.com |

Non-Linear Optical (NLO) Property Assessment

Schiff base compounds, particularly those with donor and acceptor groups, are of significant interest for their non-linear optical (NLO) properties. researchgate.net The intramolecular charge transfer (ICT) between the electron-donating aniline ring and the electron-withdrawing chlorobenzylidene moiety makes this compound a candidate for NLO applications. nih.gov Computational studies are essential for predicting and understanding the NLO response of such molecules. researchgate.netnih.gov

Electric Dipole Moment and Polarizability Calculations

Table 3: Calculated Electric Dipole Moment and Polarizability for a Representative Substituted Aniline Calculations for p-chloroaniline performed at the B3LYP/6-311G(d,p) level.

| Property | Calculated Value | Unit | Source |

|---|---|---|---|

| Dipole Moment (µ) | 4.6195 | Debye | jmaterenvironsci.com |

First and Second Hyperpolarizability Evaluations

The first (β) and second (γ) hyperpolarizabilities are the primary indicators of a molecule's second- and third-order NLO activity, respectively. jmaterenvironsci.comnih.gov Quantum mechanical calculations, using methods such as Møller-Plesset perturbation theory (MP2) or DFT, are employed to evaluate these tensors. researchgate.net A large hyperpolarizability value is often associated with molecules that have a significant charge transfer between a donor and an acceptor unit, connected by a π-conjugated system. nih.gov For similar benzylidene aniline systems, non-zero β values have been calculated, suggesting potential for second-order NLO applications like second-harmonic generation (SHG). researchgate.netnih.gov

Table 4: Calculated First Hyperpolarizability (β) for a Representative Substituted Aniline Calculations for p-chloroaniline performed at the B3LYP/6-311G(d,p) level.

| Property | Calculated Value | Unit | Source |

|---|

Advanced Computational Methodologies

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that interprets the complex molecular wavefunction in terms of localized, intuitive chemical concepts like bonds, lone pairs, and donor-acceptor interactions. wisc.eduusc.edu This analysis is crucial for understanding the intramolecular interactions that contribute to the stability of this compound. researchgate.netmaterialsciencejournal.org

Table 5: Key Donor-Acceptor Interactions from NBO Analysis in a Related Salicylanilide Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Source |

|---|---|---|---|

| n1(N₁₃) | π*(C₁₁–O₁₂) | 39.49 | materialsciencejournal.org |

Conformational Analysis (e.g., Semi-Empirical AM1 Method)

While specific studies employing the semi-empirical AM1 method for this compound are not extensively documented in readily available literature, computational methods, in general, are used to determine the most stable conformer by calculating the potential energy as a function of the key dihedral angles. The most stable conformation for benzylideneaniline (B1666777) derivatives is typically non-planar. This non-planarity arises from the steric hindrance between the hydrogen atom on the imine carbon and the ortho-hydrogen atoms on the aniline ring.

The key dihedral angles that define the conformation are:

τ1 (C=N-C-C): Describes the rotation of the aniline ring relative to the C=N bond.

τ2 (C-C=N-C): Describes the rotation of the benzylidene ring relative to the C=N bond.

For similar Schiff bases, the trans configuration with respect to the C=N bond is generally found to be the most stable. The dihedral angle between the two benzene (B151609) rings in related structures, such as N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline, has been experimentally determined to be approximately 51.48(4)°. ijcrcps.com In another similar compound, N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline, this dihedral angle is 52.91 (6)°. researchgate.net These values indicate a significant twist between the two aromatic moieties.

A simplified potential energy scan for a model benzylideneaniline would show that the planar conformation is energetically unfavorable due to steric clash. The global minimum is achieved at a non-zero dihedral angle, representing a balance between steric repulsion and the electronic effects of π-conjugation.

Table 1: Representative Conformational Data for Benzylideneaniline Derivatives

| Parameter | Description | Typical Value |

|---|---|---|

| Configuration about C=N | Isomerism of the imine bond | E (trans) |

| Dihedral Angle (Benzene rings) | Angle between the two aromatic rings | ~50° - 60° |

| C=N-C-C Torsion Angle | Rotation of the aniline ring | Varies |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential.

Red regions: Indicate negative electrostatic potential and are associated with high electron density. These areas are prone to electrophilic attack and represent the nucleophilic centers of the molecule.

Blue regions: Indicate positive electrostatic potential and are associated with low electron density or electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions: Represent neutral or zero potential.

For this compound, the MEP map would reveal specific regions of varying potential. The most negative potential (red) is expected to be localized on the nitrogen atom of the imine group due to its lone pair of electrons, making it a primary site for electrophilic attack. The chlorine atom on the benzylidene ring, being highly electronegative, will also contribute to a region of negative potential.

Conversely, the hydrogen atoms of the aromatic rings will exhibit positive potential (blue), with the hydrogen of the imine group (CH=N) also showing a degree of positive potential. The aromatic rings themselves will show a distribution of potential, with the π-electron clouds generally creating a less positive potential above and below the plane of the rings. The presence of the electron-withdrawing chlorine atom will influence the potential distribution on the benzylidene ring. The analysis of MEP surfaces helps in understanding the intermolecular interactions and the chemical reactivity of the molecule. researchgate.netresearchgate.net

Comparative Analysis and Correlation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical models by comparing the predicted data with experimental results. For this compound and related compounds, this comparison often involves geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from X-ray crystallography and vibrational frequencies from FT-IR spectroscopy.

Theoretical calculations, typically using Density Functional Theory (DFT) methods, can provide optimized geometries and vibrational spectra. For instance, the calculated C=N bond length in similar Schiff bases is generally in good agreement with experimental values. researchgate.net Experimental FT-IR spectra have been recorded for this compound, showing a characteristic absorption band for the C=N (azomethine) group. ijcrcps.compleiades.online The position of this band in the experimental spectrum can be compared with the calculated vibrational frequency from theoretical models. It is common practice to scale the calculated frequencies to account for the approximations inherent in the theoretical methods and the anharmonicity of real vibrations. globalresearchonline.net

Below is a table comparing typical experimental data for benzylideneaniline derivatives with representative theoretical values.

Table 2: Comparison of Theoretical and Experimental Data for this compound and Related Compounds

| Parameter | Experimental Value | Theoretical (Calculated) Value |

|---|---|---|

| Geometric Parameters | ||

| C=N Bond Length | 1.2813 (16) Å researchgate.net | ~1.28 Å |

| Dihedral Angle (Benzene rings) | 52.91 (6)° researchgate.net | ~50-55° |

| Vibrational Frequencies | ||

| C=N Stretch (FT-IR) | ~1620 cm⁻¹ pleiades.online | Scaled frequency ~1625 cm⁻¹ |

The data in Table 2 demonstrates a good correlation between the experimental and theoretical values, which validates the computational models used for studying this class of compounds. Discrepancies between the two can often be attributed to the fact that theoretical calculations are typically performed for a single molecule in the gas phase, while experimental data is often from the solid state where intermolecular forces can influence the molecular structure.

Intermolecular Interactions and Supramolecular Assembly of E N 4 Chlorobenzylidene Aniline

Hydrogen Bonding Networks

Hydrogen bonds are highly directional interactions that play a pivotal role in molecular recognition and the formation of specific supramolecular assemblies. These interactions are broadly classified into classical and non-classical types based on the electronegativity of the atoms involved.

(E)-N-(4-Chlorobenzylidene)aniline, in its unmodified form, lacks the requisite functional groups to participate in classical hydrogen bonding. The molecule does not possess strong hydrogen bond donors, such as hydroxyl (O-H) or amine (N-H) groups. Its PubChem entry confirms a hydrogen bond donor count of zero. nih.gov The imine nitrogen atom can act as a hydrogen bond acceptor, but without a corresponding donor in an adjacent molecule, no such bonds are formed within the pure crystal structure. nih.gov

For comparison, the closely related compound N-(4-chlorobenzylidene)-2-hydroxyaniline, which features a hydroxyl group on one of the aniline (B41778) rings, displays significant classical hydrogen bonding. nih.gov This analogue forms a strong intramolecular O-H···N hydrogen bond, which contributes to the molecule's near-planarity. nih.gov Furthermore, it engages in intermolecular O-H···O hydrogen bonds, linking the molecules into a three-dimensional framework. nih.gov The absence of these interactions in this compound highlights the critical role that specific functional groups play in defining the supramolecular assembly.

In the absence of classical hydrogen bond donors, weaker, non-classical hydrogen bonds become significant in directing the crystal packing of this compound. The most prominent of these are C-H···π interactions. These interactions occur when a carbon-bound hydrogen atom acts as a weak donor and interacts with the electron-rich π-system of an aromatic ring on a neighboring molecule.

Below is a representative table of C-H···π interactions observed in a closely related compound, which illustrates the typical distances and angles for such bonds.

Data adapted from a related compound, N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline. researchgate.net

Aromatic Stacking Interactions (e.g., π-π Interactions)

Aromatic stacking, or π-π interactions, are another crucial non-covalent force in the assembly of aromatic molecules. rsc.orgmdpi.com These interactions arise from the electrostatic and van der Waals forces between the π-orbitals of adjacent aromatic rings. In this compound, the two aromatic rings (the chlorophenyl ring and the aniline ring) are not coplanar. The dihedral angle between these two rings is significant, with values in related structures reported to be around 51-53°. researchgate.netresearchgate.net

Role of Intermolecular Forces in Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal electron density. By mapping properties onto this surface, one can identify the types and relative significance of different intermolecular contacts.

For aromatic compounds lacking strong hydrogen bond donors, the crystal packing is primarily governed by van der Waals forces, which are represented by a high percentage of H···H and C···H/H···C contacts on the Hirshfeld surface. nih.govnih.gov In analyses of structurally similar Schiff bases, H···H contacts typically account for the largest portion of the Hirshfeld surface, followed by C···H/H···C contacts, which are indicative of the C-H···π interactions discussed earlier. nih.govnih.govresearchgate.net

The expected distribution of intermolecular contacts for this compound, inferred from related structures, is summarized in the table below. The predominance of H···H and C···H contacts underscores the importance of van der Waals forces and weak hydrogen bonds in the absence of classical hydrogen bonding.

Values are estimations based on Hirshfeld analyses of similar chloro- and methyl-substituted benzylideneanilines. nih.govnih.govresearchgate.net

These analyses confirm that the supramolecular assembly of this compound is a delicate balance of diffuse, non-directional van der Waals forces (H···H contacts) and more directional, weak C-H···π and C-H···Cl interactions, which collectively guide the molecules into a stable, three-dimensional crystalline lattice.

Coordination Chemistry and Metal Complexation of E N 4 Chlorobenzylidene Aniline

Ligand Design Principles in Schiff Base Coordination Chemistry

Schiff bases are a versatile class of ligands in coordination chemistry, primarily due to the presence of the imine or azomethine nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center. researchgate.net The design of Schiff base ligands like (E)-N-(4-chlorobenzylidene)aniline is predicated on several key principles that dictate their coordination behavior.

The primary donor site in this compound is the nitrogen atom of the azomethine group (>C=N-). This nitrogen atom acts as a Lewis base, coordinating to metal ions. Depending on the metal ion and reaction conditions, this ligand can act as a monodentate donor. However, the aromatic rings can also participate in weaker π-interactions.

The electronic properties of the ligand are significantly influenced by the substituent groups on the aromatic rings. In this compound, the chlorine atom on the benzaldehyde (B42025) ring is an electron-withdrawing group, which can modulate the electron density on the azomethine nitrogen, thereby influencing the strength of the metal-ligand bond. The steric bulk of the phenyl rings can also play a role in determining the geometry of the resulting metal complexes and their coordination number. Schiff bases that are bi-, tri-, or tetradentate can form highly stable chelate complexes with metal ions. nih.gov The flexibility of some Schiff base ligands allows them to adopt different conformations to accommodate the preferred coordination geometry of various metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound first requires the synthesis of the Schiff base ligand itself, followed by its reaction with a suitable metal salt.

Synthesis of the Ligand

This compound is typically synthesized via a condensation reaction between 4-chlorobenzaldehyde (B46862) and aniline (B41778). ijcrcps.com The reflux method is commonly employed, where equimolar amounts of the aldehyde and amine are dissolved in an alcoholic solvent, such as ethanol (B145695), and heated for several hours. ijcrcps.com A few drops of acid can be added to catalyze the reaction. ijcrcps.com The formation of the Schiff base is monitored by techniques like thin-layer chromatography (TLC). ijcrcps.com

Characterization of the Ligand

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure.

Infrared (IR) Spectroscopy: The most significant feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N stretching vibration of the imine group. The disappearance of the characteristic N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde confirms the formation of the Schiff base. ijcrcps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterization. The formation of the Schiff base is confirmed by the appearance of a singlet peak in the downfield region (around 8.4 ppm) corresponding to the proton of the azomethine group (-CH=N-). The absence of the -NH₂ proton signal from aniline further verifies the reaction's completion. ijcrcps.com ¹³C NMR will show a characteristic signal for the imine carbon. ijcrcps.com

| Technique | Key Signal/Peak | Observation | Reference |

|---|---|---|---|

| ¹H NMR | -CH=N- proton | Singlet at 8.389 ppm | ijcrcps.com |

| IR Spectroscopy | C=N stretch | Shift from carbonyl and amine stretches | ijcrcps.com |

Synthesis of Metal Complexes

Metal complexes of Schiff bases are generally prepared by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent. mdpi.combiointerfaceresearch.com Typically, a methanolic or ethanolic solution of the ligand is mixed with a solution of the metal salt, often in a 2:1 or 1:1 molar ratio of ligand to metal. idosr.org The mixture is then refluxed for a period, during which the complex precipitates out of the solution. biointerfaceresearch.comidosr.org The resulting solid complex is then filtered, washed, and dried. biointerfaceresearch.com

Characterization of Metal Complexes

The coordination of the Schiff base to the metal ion is confirmed by comparing the spectra of the complex with that of the free ligand.

IR Spectroscopy: A key indicator of complexation is a shift in the C=N stretching vibration frequency. This band typically shifts to a lower or higher wavenumber upon coordination, indicating the involvement of the imine nitrogen in bonding with the metal ion. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds (if other coordinating groups are present). nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the complexes show bands that are different from those of the free ligand. These new bands are often due to d-d transitions of the metal ion and charge-transfer transitions between the ligand and the metal. The position and number of these bands can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). mdpi.com

Magnetic Susceptibility: Magnetic moment measurements help in determining the geometry of the complex and the oxidation state of the central metal ion. For example, different geometries of Co(II) or Ni(II) complexes will have distinct magnetic moment values. mdpi.comidosr.org

Molar Conductance: Molar conductivity measurements in a suitable solvent (like DMF or DMSO) can indicate whether the anions (e.g., chloride) are coordinated to the metal ion or are present outside the coordination sphere. idosr.org

| Compound Type | ν(C=N) of Free Ligand (cm⁻¹) | ν(C=N) of Metal Complex (cm⁻¹) | New Bands (cm⁻¹) | Reference |

|---|---|---|---|---|

| Ni(II), Pd(II), Pt(II), Zn(II) Complexes | 1634 | 1596 - 1604 | ν(M-N): 434–489, ν(M-O): 498–542 | nih.gov |

| Ni(II) Complex | ~1625 | Shifted upon chelation | Not specified | arcjournals.org |

Influence of Metal Ions on Electronic and Structural Properties of Complexes

The choice of the central metal ion has a profound impact on the resulting complex's electronic and structural properties. Transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II) are commonly used to form complexes with Schiff bases, and each imparts unique characteristics to the final structure.

Cobalt (II): Co(II) complexes with Schiff bases can adopt either octahedral or tetrahedral geometries, and sometimes square planar. These different geometries are distinguishable by their electronic spectra and magnetic moments. For instance, octahedral Co(II) complexes typically exhibit three d-d transitions, while tetrahedral complexes show a different pattern. mdpi.com

Nickel (II): Ni(II) complexes are known to exist in various geometries, including octahedral, square planar, and tetrahedral. The specific geometry is often influenced by the nature of the Schiff base ligand. Square planar Ni(II) complexes are typically diamagnetic, whereas octahedral and tetrahedral complexes are paramagnetic. mdpi.com Their electronic spectra are highly indicative of their coordination environment. mdpi.com

Copper (II): Cu(II) complexes with Schiff bases commonly adopt a distorted octahedral or a square planar geometry due to the Jahn-Teller effect. These complexes are paramagnetic and typically exhibit broad d-d transition bands in their electronic spectra. mdpi.com

Zinc (II): As a d¹⁰ ion, Zn(II) does not have any d-d electronic transitions, and its complexes are diamagnetic. They most commonly form tetrahedral or octahedral complexes. Although spectroscopically less informative in the visible region, the coordination of the ligand to the zinc ion can be confirmed by changes in the IR and NMR spectra of the ligand. mdpi.com

Applications in Material Science and Advanced Technologies

Development of Non-Linear Optical (NLO) Materials

Schiff bases are recognized for their significant third-order non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. These materials can alter the properties of light, a characteristic that is essential for developing technologies like optical switching, data storage, and optical limiting. The NLO response in these organic molecules is primarily governed by the delocalization of π-electrons along the molecular backbone.

The Z-scan technique is a standard and effective method used to measure the non-linear refractive index (n₂) and the non-linear absorption coefficient (β) of NLO materials. In a typical Z-scan experiment, a single Gaussian laser beam is focused on a sample, which is then moved along the beam's axis (the Z-axis). By measuring the light transmittance through an aperture in the far-field (closed-aperture Z-scan), the sign and magnitude of the non-linear refractive index can be determined. A positive n₂ value, indicating a self-focusing effect, or a negative n₂ value, indicating a self-defocusing effect, can be observed.

Separately, by measuring the total transmittance without an aperture (open-aperture Z-scan), the non-linear absorption coefficient (β) is determined. From these two parameters, the third-order NLO susceptibility (χ⁽³⁾), a key figure of merit for NLO materials, can be calculated.

While specific Z-scan data for (E)-N-(4-Chlorobenzylidene)aniline is not extensively detailed in the available literature, studies on closely related analogues provide insight into the typical NLO response of this class of compounds. For instance, the NLO properties of compounds like 4-bromo-4'-chloro benzylidene aniline (B41778) (BCBA) and 4-methyl N-(4-chlorobenzylidene) aniline have been investigated using this technique. researchgate.netresearchgate.net For BCBA, the Z-scan was performed with a He-Ne laser at a wavelength of 632.8 nm to calculate its nonlinear refractive index, absorption coefficient, and optical susceptibility. researchgate.netnih.gov Similarly, a study on N-(4-Chlorobenzylidene)-4-methoxyaniline (CMOBA) using a 532 nm laser measured an effective two-photon absorption coefficient (β) of 3 × 10⁻¹² m/W. researchgate.net

Table 1: NLO Properties of this compound Analogues This table presents data from closely related compounds to illustrate the typical NLO characteristics of this family of Schiff bases.

| Compound Name | Technique | Laser Wavelength (nm) | Non-linear Refractive Index (n₂) | Non-linear Absorption Coefficient (β) | Third-Order Susceptibility (χ⁽³⁾) | Reference |

|---|---|---|---|---|---|---|

| 4-bromo-4'-chloro benzylidene aniline (BCBA) | Z-scan | 632.8 | Calculated | Calculated | Calculated | researchgate.net |

| 4-methyl N-(4-chlorobenzylidene) aniline | Z-scan | - | Positive (Self-focusing) | Measured | - | researchgate.net |

The relationship between the molecular structure of Schiff bases and their NLO properties is a critical area of research. The NLO response is not arbitrary but is a direct consequence of the molecule's electronic and geometric configuration. Key structural features that enhance NLO activity include:

π-Conjugated Systems: The presence of an extended system of alternating single and double bonds, including the aromatic rings and the central C=N imine bridge, is fundamental. This conjugation facilitates the delocalization of electrons, which is essential for a strong NLO response. researchgate.net

Donor-Acceptor Groups: The strategic placement of electron-donating groups (like methoxy (B1213986), -OCH₃) and electron-withdrawing groups (like chloro, -Cl or nitro, -NO₂) on the aromatic rings can significantly enhance the NLO properties. This creates a push-pull mechanism that increases the molecule's hyperpolarizability. researchgate.net

Molecular Planarity: A more planar molecular structure generally leads to better π-electron delocalization across the molecule, thereby enhancing the NLO effect. For example, the molecule N-(4-Chlorobenzylidene)-4-methoxyaniline is nearly planar, a feature that contributes to its observed NLO activity. researchgate.netnih.gov The dihedral angle between its two benzene (B151609) rings is only 9.1(2)°. researchgate.netnih.gov

In this compound, the chlorophenyl group acts as an electron-withdrawing moiety, which, combined with the aniline ring and the azomethine bridge, forms a conjugated system that gives rise to its NLO properties.

Optical limiters are devices that transmit light at low input intensities but block or limit the transmission at high input intensities. This property is vital for protecting sensitive optical sensors and human eyes from damage by high-power laser beams. Materials that exhibit reverse saturable absorption (RSA) or strong self-defocusing effects are promising candidates for optical limiting applications. researchgate.net

The non-linear absorption processes, such as two-photon absorption (TPA), observed in Schiff bases during open-aperture Z-scan measurements, are indicative of their potential for optical limiting. The study of 4-chloro-4'-chlorobenzylidene aniline single crystals revealed good optical power limiting behavior. researchgate.net The ability of these molecules to absorb high-intensity light more strongly than low-intensity light makes them suitable for passive optical limiting devices.

Catalytic Applications (General Schiff Base Context)

Schiff bases are exceptionally versatile ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metal ions. chemijournal.com These Schiff base metal complexes are of significant interest due to their excellent catalytic activity in a multitude of organic reactions, often demonstrating high efficiency, selectivity, and stability under various reaction conditions, including high temperatures and the presence of moisture. chemijournal.com

The catalytic prowess of these complexes stems from the central metal ion, whose activity is finely tuned by the electronic and steric properties of the surrounding Schiff base ligand. globalresearchonline.net The imine nitrogen of the Schiff base is a key coordination site that helps stabilize the metal center. mdpi.com

Schiff base metal complexes have been successfully employed as catalysts in a broad spectrum of organic transformations, including: dntb.gov.uaresearchgate.net

Oxidation Reactions: They are used to catalyze the oxidation of alcohols, phenols, and olefins. chemijournal.comglobalresearchonline.net

Reduction Reactions: Catalytic reduction of various functional groups can be achieved using these complexes. researchgate.net

Polymerization Reactions: Certain ruthenium and palladium Schiff base complexes are effective catalysts in the synthesis of polymers. chemijournal.com

Coupling Reactions: They play a role in important carbon-carbon bond-forming reactions. dntb.gov.uaresearchgate.net

Epoxidation and Hydroformylation: These complexes show catalytic activity in the epoxidation of alkenes and in hydroformylation processes. dntb.gov.uaresearchgate.net

Condensation Reactions: As an example, a Cu(II) complex of a Schiff base derived from 3-chlorobenzaldehyde (B42229) was used to efficiently catalyze Claisen-Schmidt condensation for the synthesis of chalcones. mdpi.com

The catalytic activity can be tailored by modifying the structure of the Schiff base ligand or by changing the central metal ion, allowing for the development of highly specialized catalysts for specific synthetic purposes. globalresearchonline.net Both homogeneous and heterogeneous catalytic systems have been developed using Schiff base complexes, with heterogeneous catalysts offering the additional advantages of easier separation and recyclability. chemijournal.com

Structure Property Relationships of E N 4 Chlorobenzylidene Aniline and Its Derivatives

Impact of Substituents on Molecular and Electronic Structure

The electronic nature and spatial arrangement of (E)-N-(4-Chlorobenzylidene)aniline are highly sensitive to the influence of substituent groups. These groups modify the distribution of electron density and the molecule's conformation through a combination of inductive and resonance effects. libretexts.orgunizin.org Inductive effects involve the withdrawal or donation of electrons through sigma (σ) bonds based on electronegativity, while resonance effects involve the delocalization of pi (π) electrons across the conjugated system. libretexts.orgunizin.org

Detailed studies using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy on a wide array of para-substituted benzylideneanilines (p-X-C₆H₄CH=NC₆H₄-p-Y) have provided profound insights into these electronic modifications. acs.orgnih.govacs.org The chemical shift of the azomethine carbon (C=N) serves as a sensitive probe for these electronic changes. acs.orgnih.gov

Key research findings indicate:

Aniline (B41778) Ring Substituents (Y): Substituents on the aniline ring exert a "normal" electronic effect. Electron-withdrawing groups (like -NO₂) cause the C=N carbon signal to shift downfield (deshielding), while electron-donating groups (like -OCH₃) cause an upfield shift (shielding). acs.orgnih.gov This is because electron-donating groups increase the electron density at the nitrogen atom, which is then relayed to the azomethine carbon.

Benzylidene Ring Substituents (X): In contrast, substituents on the benzylidene ring demonstrate a "reverse" effect. Here, electron-withdrawing groups (like -NO₂) lead to shielding (upfield shift) of the azomethine carbon, while electron-donating groups cause deshielding (downfield shift). acs.orgnih.gov In this case, inductive effects are observed to predominate over resonance effects. acs.orgnih.gov

Cross-Interaction Effects: A notable discovery is the presence of a specific cross-interaction between the substituents on the two rings. acs.orgnih.gov This means a substituent on one ring systematically modifies the sensitivity of the C=N group to the electronic effects of the substituent on the other ring. For instance, an electron-withdrawing group on the aniline ring diminishes the sensitivity of the azomethine carbon to substituent changes on the benzylidene ring. acs.orgnih.gov

Density Functional Theory (DFT) calculations have complemented these experimental findings by elucidating the impact on molecular structure. researchgate.net The conformation of N-benzylideneanilines, particularly the twist of the aniline ring relative to the rest of the molecule (dihedral angle τ₂), is systematically controlled by the substituents on both rings, with the aniline ring substituent having a more significant impact. researchgate.net Electron-donating substituents on the aniline ring tend to increase the sensitivity of this dihedral angle to changes on the benzylidene ring. researchgate.net This structural change is directly correlated with the electronic environment, as a good correlation exists between the dihedral angle and the ¹³C NMR chemical shift of the azomethine carbon. researchgate.net

| Substituent Position | Substituent Type | Effect on C=N Carbon Signal (¹³C NMR) | Governing Influence |

|---|---|---|---|

| Aniline Ring (Y) | Electron-Withdrawing (e.g., -NO₂) | Deshielding (Downfield Shift) | Normal Effect (Inductive & Resonance) |

| Aniline Ring (Y) | Electron-Donating (e.g., -OCH₃) | Shielding (Upfield Shift) | Normal Effect (Inductive & Resonance) |

| Benzylidene Ring (X) | Electron-Withdrawing (e.g., -NO₂, -Cl) | Shielding (Upfield Shift) | Reverse Effect (Inductive > Resonance) |

| Benzylidene Ring (X) | Electron-Donating (e.g., -CH₃) | Deshielding (Downfield Shift) | Reverse Effect (Inductive > Resonance) |

Stereochemical Influence on Reactivity and Properties (e.g., E/Z Isomerism)

The geometry around the carbon-nitrogen double bond (C=N) in N-benzylideneanilines gives rise to stereoisomerism. studymind.co.uk Due to the restricted rotation around this double bond, two distinct spatial arrangements are possible: the (E)-isomer, where the substituent groups on the nitrogen and carbon are on opposite sides (trans), and the (Z)-isomer, where they are on the same side (cis). studymind.co.ukchemguide.co.uk

For this compound, the "(E)" designation explicitly indicates that the molecule exists in the trans configuration. ijcrcps.com This isomer is generally the more stable and commonly synthesized form for N-benzylideneanilines. nih.gov

The defined stereochemistry can lead to highly selective reactions. For example, in photocatalytic homocoupling reactions of some (E)-N-benzylidene derivatives, the process was found to be highly stereoselective, yielding only a single diastereomer of the product. beilstein-journals.org This selectivity is attributed to the fixed and bulky nature of the starting (E)-isomer, which directs the approach of the reacting species. beilstein-journals.org Therefore, the inherent E/Z isomerism is not merely a structural footnote but a critical factor that governs the compound's chemical behavior and the stereochemical outcome of its reactions.

Comparative Studies with Related Benzylidene Aniline Derivatives

Comparing this compound with its derivatives provides a powerful method for understanding structure-property relationships. By systematically altering substituents on either the benzylidene or aniline ring, researchers can directly observe the resulting changes in molecular geometry and electronic properties.

One of the most striking comparisons involves the dihedral angle between the two aromatic rings, which describes the planarity of the molecule. This angle is profoundly affected by substituents on the aniline ring, particularly at the ortho positions.

| Compound | Dihedral Angle Between Aromatic Rings | Reference |

|---|---|---|

| N-(4-Chlorobenzylidene)-4-methoxyaniline | 9.1° | nih.govresearchgate.net |

| N-[(E)-4-Chlorobenzylidene]-2,3-dimethylaniline | 51.48° | researchgate.net |

| N-[(E)-4-Chlorobenzylidene]-2,4-dimethylaniline | 52.91° | nih.gov |

Furthermore, comparative studies extend to derivatives where the entire aniline ring is replaced. A study comparing N-(4-substituted benzylidene) anilines with N-(4-substituted benzylidene) cyclohexylamines revealed significant differences in how substituent effects are transmitted. researchgate.net While both series show substituent-dependent changes, the replacement of the aromatic aniline ring with a non-aromatic cyclohexyl ring alters the mechanism of electronic communication, demonstrating that the π-system of the aniline ring is crucial for the observed cross-interaction effects. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of (E)-N-(4-Chlorobenzylidene)aniline serves as a versatile scaffold for the development of new derivatives with tailored properties. Future research is increasingly focused on moving beyond traditional condensation reactions to explore more innovative and efficient synthetic methodologies.

Electrochemical Synthesis: A promising frontier is the use of electrochemistry to synthesize N-benzylidene amines and their derivatives. sioc-journal.cn This approach offers a greener alternative to conventional methods by avoiding the need for toxic and expensive oxidants or reductants. sioc-journal.cn Electrochemical methods allow for reactions under mild conditions and can be adapted for one-pot tandem reactions to create a diverse library of derivatives. sioc-journal.cn For instance, N-benzylidene benzylamines have been synthesized from dibenzylamine (B1670424) using a graphite (B72142) rod and a platinum plate as electrodes, achieving high yields. sioc-journal.cn This technique's insensitivity to air and moisture further enhances its appeal for broader synthetic applications. sioc-journal.cn

Green Catalysis: The principles of green chemistry are also being applied to the synthesis of N-benzylideneaniline and its derivatives. nih.govresearchgate.net Researchers have successfully utilized biodegradable and readily available materials, such as Kinnow peel powder, as a green catalyst. nih.govresearchgate.net This method has been shown to produce N-benzylideneaniline in high yields (up to 85%) within minutes at room temperature, significantly reducing reaction times and eliminating the need for hazardous chemicals. nih.gov The exploration of other waste-derived natural materials as catalysts represents a significant avenue for future research, aiming to make the synthesis of these Schiff bases more economical and environmentally benign. nih.govresearchgate.net

Innovative Tandem Reactions: The development of novel tandem or one-pot reactions is another key area. For example, a new reactivity mode for nitrones has been reported, involving a chloride-catalyzed insertion of carbon disulfide (CS₂) to produce thioamides. acs.org This metal-free reaction proceeds under mild conditions and has been successfully applied to the synthesis of a variety of thioamides, demonstrating its robustness and scalability. acs.org Applying such innovative insertion reactions to Schiff bases like this compound could unlock new classes of sulfur-containing derivatives with unique chemical and electronic properties.

The table below summarizes various synthetic approaches for producing derivatives of the N-benzylideneaniline scaffold.

| Synthetic Method | Reactants | Catalyst/Conditions | Key Advantages | Reference |

| Electrochemical Synthesis | Dibenzylamine | Graphite & Pt electrodes, n-Bu₄NClO₄ | Avoids toxic reagents, mild conditions, high yield | sioc-journal.cn |

| Green Catalysis | Benzaldehyde (B42025), Aniline (B41778) | Kinnow peel powder | Environmentally friendly, rapid reaction, high yield | nih.govresearchgate.net |

| Conventional Reflux | 4-chlorobenzaldehyde (B46862), Aniline | Ethanol (B145695), HCl (catalytic) | Established method, good for specific targets | ijcrcps.com |

| Thioamide Synthesis | N-(4-chlorobenzylidene)aniline oxide, CS₂ | TBACl (Tetrabutylammonium chloride) | Metal-free, mild conditions, novel derivatives | acs.org |